REACTION_SMILES
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[C:35](=[O:36])([O-:37])[O-:38].[CH2:41]([OH:42])[CH3:43].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:11][CH2:12][c:13]2[c:14]([F:20])[cH:15][c:16]([Cl:19])[cH:17][cH:18]2)[c:6]([B:8]([OH:9])[OH:10])[cH:7]1.[Cl:22][CH2:23][c:24]1[cH:25][cH:26][cH:27][c:28]([C:30](=[O:31])[O:32][CH2:33][CH3:34])[n:29]1.[ClH:21].[K+:39].[K+:40].[c:44]1([CH3:45])[cH:46][cH:47][cH:48][cH:49][cH:50]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:11][CH2:12][c:13]2[c:14]([F:20])[cH:15][c:16]([Cl:19])[cH:17][cH:18]2)[c:6]([CH2:23][c:24]2[cH:25][cH:26][cH:27][c:28]([C:30](=[O:31])[O:32][CH2:33][CH3:34])[n:29]2)[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
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Name
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OB(O)c1cc(Cl)ccc1OCc1ccc(Cl)cc1F
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OB(O)c1cc(Cl)ccc1OCc1ccc(Cl)cc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cccc(CCl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cccc(Cc2cc(Cl)ccc2OCc2ccc(Cl)cc2F)n1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |